molecular formula C16H15N3OS2 B2751148 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 681157-85-7

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2751148
CAS No.: 681157-85-7
M. Wt: 329.44
InChI Key: ZOTKPMMFQUYABS-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound featuring a benzothiazole core linked to a piperazine ring and a thiophene moiety via a ketone bridge. This structure combines pharmacologically significant motifs: benzothiazoles are known for their anticancer and antimicrobial properties, piperazines enhance bioavailability and receptor binding, and thiophenes contribute to electronic diversity.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-15(14-6-3-11-21-14)18-7-9-19(10-8-18)16-17-12-4-1-2-5-13(12)22-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTKPMMFQUYABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with thiophene derivatives. One common method includes the reaction of 2-amino benzothiazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazoles.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, while nucleophilic substitution can take place on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and alkyl halides for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazoles.

    Substitution: Various substituted benzothiazole and piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone exhibit significant antibacterial and antifungal properties. Studies have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections.

Anticancer Properties

Compounds containing benzo[d]thiazole and piperazine structures have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrate that this compound can induce cytotoxic effects on several cancer cell lines, making it a candidate for further development as an anticancer agent.

Neuropharmacological Effects

The piperazine ring is often linked to neuroactive compounds. Investigations into the neuropharmacological effects of similar compounds suggest potential applications in treating neurological disorders by modulating neurotransmitter systems.

Synthetic Routes

The synthesis of This compound can be achieved through several methods:

  • Coupling reactions involving piperazine derivatives and benzo[d]thiazole precursors.
  • Multi-step synthesis that may include intermediate formation and purification processes to enhance yield and purity.

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of derivatives of benzo[d]thiazole-piperazine hybrids. The results indicated that modifications to the thiophene group significantly enhanced antimicrobial activity against resistant bacterial strains.

Cancer Cell Proliferation Inhibition

In vitro assays conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell growth, with mechanisms involving apoptosis induction and cell cycle arrest. These findings support its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with various molecular targets. The benzothiazole ring can bind to enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The thiophene ring contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the piperazine, benzothiazole, or ketone moieties, leading to distinct physicochemical and biological properties. Below is a systematic comparison:

Structural Analogues with Modified Ketone Substituents

  • Compound 5j (): Replaces the thiophene group with a benzothiazole-thiomethyltriazole chain. Molecular Weight: 507.10 vs. target compound (estimated ~349.4). Elemental Analysis: Lower carbon (54.42% vs. ~60%) and nitrogen (19.31% vs. ~14%) content due to additional triazole and sulfur atoms .
  • Compound 9ea (): Features an imidazo[2,1-b]thiazole and 4-methoxyphenylsulfonyl group. Molecular Weight: 483 vs. target compound. Melting Point: Higher (232–234°C vs. ~150–160°C inferred for the target), likely due to sulfonyl group rigidity .

Analogues with Modified Benzothiazole/Piperazine Linkages

  • Compound 15 (): Substitutes the thiophene-ketone with a chloroacetyl group.

    • Synthetic Route : Chloroacetylation of benzothiazole-piperazine under basic conditions .
    • Application : Intermediate for antitumor agents, highlighting versatility in functionalization .
  • Compound 37 (): Incorporates a fluoropyrrolidine and thiazole group. HRMS: 452.1529 ([M + Na]+) vs.

Analogues with Heterocyclic Replacements

  • Compound 5fc (): Replaces thiophene with a benzo[b]thiophene and chlorobenzothiazole-amino group. Enantiomeric Purity: 82.0% vs. racemic mixtures common in simpler analogs . Application: Chiral building block for asymmetric synthesis .
  • TP1 Dye (): Contains a benzothiazole-thiophene acrylonitrile backbone.

    • Application : Cyanide sensing via fluorescence quenching, diverging from therapeutic uses .

Data Tables

Table 1. Physicochemical Comparison

Compound Molecular Weight Melting Point (°C) Key Substituents Reference
Target Compound ~349.4 Not reported Thiophene-ketone -
5j 507.10 Not reported Benzothiazole-thiomethyltriazole
9ea 483 232–234 Imidazothiazole-sulfonyl
37 452.15 165–167 Fluoropyrrolidine-thiazole
5fc 593.17 113–115 Benzo[b]thiophene-chlorobenzothiazole

Table 2. Bioactivity Highlights

Compound Bioactivity Mechanism/Application Reference
Target Compound Not explicitly reported Hypothesized anticancer/antiviral -
5j Anticancer (unspecified) Cell line screening
9ea–9ee Carbonic anhydrase inhibition Enzyme inhibition (Ki < 100 nM)
37 PET imaging probe Monoacylglycerol lipase targeting
TP1 Dye Cyanide anion sensing Fluorescence quenching

Key Research Findings and Implications

  • Anticancer Potential: Benzothiazole-piperazine derivatives (e.g., 5j, 5l) show promise in preliminary screenings, though target-specific data are needed .
  • Enzyme Targeting : Sulfonyl and fluorinated analogs (e.g., 9ea, 37) exhibit high affinity for CA and lipases, suggesting tunability for isoform selectivity .
  • Diagnostic Utility: Radiolabeled analogs like 37 highlight dual therapeutic/diagnostic applications .
  • Structural Flexibility : Modifications at the ketone position (e.g., chloroacetyl, imidazothiazole) enable diverse bioactivity profiles without compromising synthetic feasibility .

Biological Activity

The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone , often referred to as a benzo[d]thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C21H24N4O3S3
  • Molecular Weight : 476.63 g/mol
  • CAS Number : 900001-14-1

Synthesis Methods

The synthesis of this compound typically involves the coupling of substituted benzo[d]thiazoles with piperazine derivatives. Common methods include:

  • Condensation Reactions : Involving 2-amino benzothiazole and various piperazine derivatives.
  • Microwave-Assisted Synthesis : This method enhances yield and purity while reducing reaction time, making it suitable for large-scale production.

Antimycobacterial Activity

Recent studies have identified the compound as a promising anti-mycobacterial agent. A study evaluated several benzo[d]thiazole derivatives for their activity against Mycobacterium tuberculosis, revealing that compounds with similar structures exhibited significant inhibitory effects, with MIC values ranging from 1 to 10 μM .

Antitumor Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. The structure–activity relationship (SAR) analysis indicates that modifications at specific positions on the thiazole ring enhance cytotoxic activity against various cancer cell lines. For instance, compounds with electron-donating groups have shown improved potency against tumors, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Reference
Compound 1A-431< 1.0
Compound 2Jurkat< 1.5
Compound 3RAW 264.7< 10

Acetylcholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) are crucial in treating Alzheimer's disease. Compounds derived from the benzo[d]thiazole scaffold have demonstrated strong AChE inhibitory activity, with some exhibiting IC50 values as low as 2.7 µM . This suggests potential applications in neurodegenerative disease therapies.

Case Studies and Research Findings

  • Anti-Tubercular Activity : A study synthesized a series of benzo[d]thiazole derivatives and evaluated their anti-mycobacterial activity against Mycobacterium tuberculosis. The most active compounds showed MICs between 2.35 and 7.94 μM, indicating low cytotoxicity alongside effective bacterial inhibition .
  • Cytotoxicity Studies : Research on thiazole derivatives revealed that specific structural modifications significantly enhance cytotoxic effects on cancer cells, suggesting that the presence of certain functional groups is critical for activity .
  • Neuroprotective Effects : The potential of these compounds in neuroprotection was highlighted through their AChE inhibitory effects, demonstrating the versatility of benzo[d]thiazole derivatives in therapeutic applications beyond oncology .

Q & A

Q. What are the key synthetic routes and challenges for preparing (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone?

Methodological Answer: The synthesis typically involves multi-step reactions:

Benzothiazole Formation: Reacting 2-aminothiophenol with carbon disulfide under basic conditions to form the benzothiazole core.

Piperazine Coupling: Introducing the piperazine ring via nucleophilic substitution or Buchwald-Hartwig amination, often requiring Pd catalysts.

Methanone Linkage: Using a coupling agent (e.g., EDCI/HOBt) to connect the piperazine and thiophene moieties via a ketone bridge.

Key Challenges:

  • Low Yields: Steric hindrance between the benzothiazole and thiophene groups can reduce coupling efficiency. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) .
  • Purification: Use preparative HPLC or column chromatography to isolate the product from byproducts like unreacted piperazine intermediates .

Q. Table 1: Synthetic Optimization Parameters

StepReagents/ConditionsYield Range (%)
Benzothiazole FormationCS₂, KOH, EtOH, reflux60–75
Piperazine CouplingPd(OAc)₂, Xantphos, DMF, 100°C40–55
Methanone LinkageEDCI, HOBt, DCM, RT30–45

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.5 ppm for benzothiazole/thiophene) and piperazine protons (δ 2.5–3.5 ppm).
    • HRMS: Verify molecular weight (e.g., [M+H]⁺ = 397.12 Da) .
  • Purity Assessment:
    • HPLC-UV: Use a C18 column with acetonitrile/water gradient (≥95% purity threshold).
    • Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial activity?

Methodological Answer:

Derivative Synthesis: Modify substituents on the benzothiazole (e.g., Cl, NO₂) or thiophene (e.g., methyl, ethoxy) to assess electronic/steric effects.

In Vitro Assays:

  • MIC Determination: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Curves: Evaluate bactericidal vs. bacteriostatic effects at 2× MIC .

Computational Modeling:

  • Perform molecular docking against bacterial targets (e.g., DNA gyrase) to predict binding affinities .

Q. Table 2: Antimicrobial Activity of Derivatives

Substituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
-H (Parent Compound)12.5>50
-NO₂ (Benzothiazole)6.2525
-Cl (Thiophene)3.1212.5

Contradiction Note: Discrepancies in MIC values (e.g., vs. 3) may arise from differences in bacterial strain resistance profiles or assay protocols (e.g., broth microdilution vs. agar dilution). Standardize inoculum size (1×10⁶ CFU/mL) and incubation time (18–24 h) .

Q. How can researchers resolve contradictions in reported biological data (e.g., anti-inflammatory vs. cytotoxic effects)?

Methodological Answer:

Dose-Response Analysis: Use a wide concentration range (0.1–100 µM) to distinguish therapeutic vs. toxic effects.

Mechanistic Studies:

  • Cytokine Profiling: Quantify IL-6/TNF-α suppression (anti-inflammatory) via ELISA.
  • Apoptosis Assays: Measure caspase-3 activation (proapoptotic) in cancer cell lines (e.g., HeLa) .

Cross-Validation: Compare results across multiple cell lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) to identify tissue-specific effects .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

Solubility Enhancement:

  • Prodrug Design: Introduce phosphate esters at the methanone group for aqueous solubility.
  • Nanoformulation: Encapsulate in PLGA nanoparticles (particle size <200 nm) for sustained release .

Metabolic Stability:

  • Liver Microsome Assays: Identify metabolic hotspots (e.g., piperazine N-oxidation) and block them with fluorine substitutions .

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